Product packaging for 3-(2-Bromooxazol-5-yl)phenol(Cat. No.:)

3-(2-Bromooxazol-5-yl)phenol

Cat. No.: B8508662
M. Wt: 240.05 g/mol
InChI Key: MYRMFJKLVBCXJF-UHFFFAOYSA-N
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Description

Significance of the Oxazole (B20620) Core as a Privileged Heterocyclic Scaffold

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. vulcanchem.comresearchgate.netchemguide.co.uk This designation stems from its widespread presence in a vast array of biologically active natural products and synthetic compounds. researchgate.netarkat-usa.org The oxazole nucleus is a key structural component in many pharmaceuticals, exhibiting a broad spectrum of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. arkat-usa.orgorgsyn.orgmdpi.com

The significance of the oxazole core lies in its unique electronic and structural features. It is an aromatic system, though less so than thiazole, which contributes to its stability. researchgate.net The nitrogen and oxygen atoms provide sites for hydrogen bonding and coordination with biological targets like enzymes and receptors. vulcanchem.comarkat-usa.org Furthermore, the different positions on the oxazole ring can be functionalized, allowing for the creation of diverse molecular libraries and the fine-tuning of chemical and biological properties. mdpi.com This structural versatility makes oxazoles valuable intermediates in the synthesis of complex macrocyclic antibiotics and other intricate molecular systems. researchgate.net

Role of Phenolic Moieties in Modern Organic Transformations

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are fundamental building blocks in organic synthesis. chemsrc.comresearchgate.net They are abundant in nature, forming the basis of compounds like the amino acid tyrosine, hormones, and natural antioxidants. chemsrc.comuobaghdad.edu.iq In the realm of synthetic chemistry, phenols are prized for their versatility. The hydroxyl group can act as a directing group in electrophilic aromatic substitution, typically guiding incoming groups to the ortho and para positions due to its electron-donating nature. chemguide.co.uksavemyexams.com

The phenolic hydroxyl group also imparts acidity and can be easily deprotonated to form a highly nucleophilic phenoxide ion. This reactivity is harnessed in a multitude of transformations, including Williamson ether synthesis and the formation of esters. Moreover, phenols possess unique redox chemistry, allowing them to participate in oxidative coupling reactions to form complex biaryl structures, a common motif in natural products. libretexts.org Their ability to engage in hydrogen bonding, chelate metals, and act as radical scavengers makes them indispensable in the synthesis of functional materials, polymers, and pharmaceuticals. savemyexams.comresearchgate.net Protecting groups are often employed in multi-step syntheses to mask the reactivity of the phenolic hydroxyl group, highlighting its significant role in chemical transformations. ambeed.com

Rationale for Investigating 3-(2-Bromooxazol-5-yl)phenol as a Precursor for Molecular Scaffolds and Complex Systems

The compound this compound represents a highly promising, yet underexplored, building block for advanced organic synthesis. The rationale for its investigation is founded on the strategic combination of its three key functional components: the phenol (B47542) ring, the oxazole core, and the bromine atom. This trifecta of reactivity offers a versatile platform for the construction of diverse and complex molecular scaffolds.

The molecule's structure features a phenol ring substituted at the meta-position with a 2-bromooxazol-5-yl group. This arrangement provides several strategic advantages:

Orthogonal Reactivity: The phenolic hydroxyl group and the carbon-bromine bond on the oxazole ring offer two distinct reaction sites that can be addressed selectively. The phenol can undergo reactions typical of its class, such as O-alkylation, acylation, or electrophilic substitution on the aromatic ring. Concurrently, the 2-bromo position on the oxazole is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents (aryl, alkyl, amino, etc.). This orthogonality is a powerful tool for building molecular complexity in a controlled, stepwise manner.

Modulation of Electronic Properties: The electron-withdrawing nature of the oxazole ring influences the reactivity of the phenol. This can alter the regioselectivity of electrophilic substitution on the phenolic ring compared to simple phenols. Conversely, the phenolic moiety can influence the electronic environment of the oxazole ring.

Versatile Precursor: The bromine atom serves as an excellent leaving group, making the compound a key precursor for a multitude of derivatives. Substitution of the bromine can lead to new oxazole-based ligands for catalysis or novel bioactive compounds. The phenolic hydroxyl allows for further derivatization or can act as a handle for attachment to polymers or solid supports.

While the direct synthesis of this compound is not extensively documented in scientific literature, its construction can be envisioned through established synthetic routes. One plausible approach involves the cyclocondensation of 3-aminophenol (B1664112) with an appropriate α-bromo ketone, followed by bromination at the 2-position of the resulting oxazole. An alternative would be the coupling of a pre-formed 2-bromooxazole (B165757) derivative with a suitably protected 3-hydroxyphenylboronic acid or a related organometallic reagent.

The inherent functionalities of this compound make it a compelling target for synthetic exploration. Its potential to serve as a linchpin in the assembly of novel pharmaceutical agents, functional materials, and complex natural product analogues is significant, warranting further investigation into its synthesis, characterization, and reaction chemistry.

Table 1: Predicted Physicochemical Properties of this compound Note: The following data are predicted based on the chemical structure and data from analogous compounds, as experimental data for this specific molecule is not widely available in peer-reviewed literature.

PropertyPredicted Value/Characteristic
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.06 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents like methanol, DMF, and DMSO due to the phenolic hydroxyl group. Limited solubility in nonpolar solvents like hexane.
Acidity (pKa) The phenolic proton is expected to have a pKa around 10, typical for phenols.
Spectroscopic Data (Predicted)
¹H NMR (DMSO-d₆)Phenolic proton (O-H) signal expected around δ 9.8–10.2 ppm. Aromatic and oxazole protons expected in the δ 7.0–8.2 ppm region.
¹³C NMRSignals corresponding to the phenolic ring, the oxazole ring, and the carbon bearing the bromine atom would be expected.
IR SpectroscopyA strong, broad O-H stretching band around 3200-3400 cm⁻¹. A C-Br stretching frequency around 550–600 cm⁻¹.

Table 2: Potential Synthetic Utility of this compound

Functional GroupType of ReactionPotential Products/Applications
2-Bromo Substituent Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig)Formation of C-C, C-N, C-O, and C-S bonds, leading to highly functionalized oxazole derivatives for medicinal chemistry or materials science.
Nucleophilic Aromatic SubstitutionIntroduction of various nucleophiles, though likely requiring harsh conditions or activation.
Phenolic -OH Group O-Alkylation / O-AcylationSynthesis of ethers and esters with modified solubility and biological activity.
Electrophilic Aromatic Substitution (on phenol ring)Nitration, halogenation, sulfonation, or Friedel-Crafts reactions at the ortho/para positions relative to the hydroxyl group.
Oxidative CouplingFormation of biaryl linkages for the synthesis of complex polyphenolic structures.
Oxazole Ring Coordination ChemistryThe nitrogen atom can act as a ligand to coordinate with transition metals, creating novel catalysts or metal-organic frameworks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO2 B8508662 3-(2-Bromooxazol-5-yl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

3-(2-bromo-1,3-oxazol-5-yl)phenol

InChI

InChI=1S/C9H6BrNO2/c10-9-11-5-8(13-9)6-2-1-3-7(12)4-6/h1-5,12H

InChI Key

MYRMFJKLVBCXJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CN=C(O2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2 Bromooxazol 5 Yl Phenol

Strategies for Oxazole (B20620) Ring Construction

The formation of the oxazole ring is a critical step in the synthesis of 3-(2-Bromooxazol-5-yl)phenol. Key strategies include classical name reactions that have undergone significant modern adaptations and cycloaddition reactions that offer novel pathways to this heterocyclic core.

The Van Leusen oxazole synthesis, first reported in 1972, is a cornerstone reaction for forming 5-substituted oxazoles from aldehydes and Tosylmethyl isocyanide (TosMIC). nih.govmdpi.com This reaction is a [3+2] cycloaddition where TosMIC acts as a C2N1 "3-atom synthon". nih.gov The general mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. The subsequent cyclization and elimination of p-toluenesulfinic acid yield the oxazole ring. nih.govwikipedia.orgorganic-chemistry.org For the synthesis of the 3-(hydroxyphenyl)oxazole core of the target molecule, the logical aldehyde precursor would be 3-hydroxybenzaldehyde.

The foundational Van Leusen protocol involves the reaction of an aldehyde with TosMIC in the presence of a base, typically potassium carbonate, in a solvent like methanol. nih.govorganic-chemistry.org The reaction proceeds through an intermediate oxazoline, which then eliminates the tosyl group to form the aromatic oxazole ring. nih.govwikipedia.org

The key steps in this protocol are:

Deprotonation: A base removes the acidic proton from the methylene (B1212753) group of TosMIC.

Nucleophilic Addition: The resulting anion attacks the carbonyl carbon of the aldehyde (e.g., 3-hydroxybenzaldehyde).

Cyclization: The intermediate alkoxide attacks the isocyanide carbon in a 5-endo-dig cyclization to form a 5-membered oxazoline ring. wikipedia.org

Elimination: A second equivalent of base facilitates the elimination of toluenesulfinic acid, leading to the formation of the 5-substituted oxazole. organic-chemistry.org

This sequence provides the 5-(3-hydroxyphenyl)oxazole intermediate. The final bromination at the C2 position would be achieved in a subsequent step, as the standard Van Leusen synthesis does not directly install a substituent at this position.

Table 1: Proposed Van Leusen Reaction for 5-(3-hydroxyphenyl)oxazole Intermediate

Reactant 1 Reactant 2 Base Solvent Product

Contemporary advancements have focused on improving the efficiency, operational simplicity, and environmental footprint of the Van Leusen synthesis. A significant development is the use of one-pot procedures in ionic liquids. organic-chemistry.orgthieme-connect.com Ionic liquids are recognized as green reaction media due to their non-volatility, high polarity, and recyclability. organic-chemistry.orgthieme-connect.com

Research by Yu and co-workers demonstrated an efficient one-pot synthesis of 4,5-disubstituted oxazoles using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). nih.govorganic-chemistry.org This approach combines the preparation of the substituted TosMIC precursor and the subsequent cyclocondensation into a single step. organic-chemistry.orgthieme-connect.com While the target molecule is 2,5-disubstituted, the principles of using ionic liquids to enhance the core Van Leusen reaction are directly applicable. The use of an ionic liquid as the solvent can lead to high yields under mild conditions (room temperature), and the solvent can be recovered and reused multiple times without a significant loss in product yield. organic-chemistry.orgthieme-connect.de

Table 2: Optimized Conditions for Van Leusen Synthesis in Ionic Liquid

Component Condition Advantage Citation
Solvent [bmim]Br Recyclable for up to six runs organic-chemistry.org
Base K₂CO₃ Provides best yields without byproducts organic-chemistry.org
Temperature Room Temperature Mild reaction conditions organic-chemistry.org

| Procedure | One-Pot | Operationally simple and efficient | nih.govorganic-chemistry.org |

Cycloaddition reactions represent a powerful and modular approach to heterocyclic synthesis. For oxazoles, [3+2] cycloadditions are particularly relevant, offering direct access to the five-membered ring system from acyclic precursors.

To overcome the limitations of traditional methods that may require harsh conditions or transition metal catalysts, photoflow-mediated [3+2] cycloadditions have been developed. acs.org This modern strategy enables a streamlined and scalable synthesis of oxazoles. acs.org The process involves the reaction between a diazo compound and a nitrile, initiated by photolysis, often using blue LEDs. researchgate.netnih.gov The reaction can be implemented in a continuous-flow setup, which improves scalability and accessibility. acs.orgnih.gov This metal-free approach is versatile and has been used to prepare various bioactive oxazoles and their precursors. acs.org

The synthesis of oxazoles via the [3+2] cycloaddition of diazo compounds and nitriles is a well-established and efficient method. researchgate.netnih.gov The reaction involves the generation of a carbene from the diazo compound under thermal, photochemical, or catalytic conditions. researchgate.netresearchgate.net This carbene then reacts with a nitrile to form the oxazole ring. researchgate.netnih.gov

To construct this compound using this method, the precursors can be strategically chosen:

The nitrile component would provide the N3 and C2 atoms of the oxazole ring. To install the bromine at the C2 position, a suitable nitrile is cyanogen bromide (BrCN) .

The diazo compound would provide the C5, C4, and O atoms. To install the 3-hydroxyphenyl group at the C5 position, an appropriate precursor is an α-diazo ketone, specifically 1-(3-hydroxyphenyl)-2-diazoethan-1-one .

The photolysis or catalysis of the diazo compound generates a ketocarbene, which is trapped by cyanogen bromide in a [3+2] cycloaddition to yield the desired 2-bromo-5-(3-hydroxyphenyl)oxazole core directly. researchgate.netnih.gov

Table 3: Proposed [3+2] Cycloaddition for this compound

Precursor Type Specific Compound Role in Final Structure
Diazo Compound 1-(3-hydroxyphenyl)-2-diazoethan-1-one Forms C4, C5, and O of the oxazole; provides the 3-hydroxyphenyl substituent.

| Nitrile | Cyanogen bromide (BrCN) | Forms N3 and C2 of the oxazole; provides the bromo substituent. |

This approach offers a highly convergent route to the target molecule, constructing the fully substituted heterocyclic core in a single key step.

Ring-Closing Strategies via C-N and C-O Bond Formation

The construction of the oxazole ring often relies on the sequential or concerted formation of its constituent carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Modern strategies have focused on developing efficient, one-pot procedures that proceed through these key bond-forming events.

One such strategy involves the metal-free tandem oxidative cyclization, where C-O bond cleavage of an ester is followed by the formation of C-N and C-O bonds in a single operation. rsc.org In a potential application for the synthesis of this compound, this could involve the reaction of a suitably protected 3-hydroxy-α-amino ketone derivative with a bromo-containing acylating agent. The reaction, mediated by an oxidant like iodine, would facilitate the cleavage of an intermediate ester's C-O bond, followed by intramolecular cyclization to form the oxazole ring. rsc.org This approach offers a streamlined pathway to substituted oxazoles from readily available starting materials.

The general mechanism involves the initial formation of an α-acylamino ketone intermediate, which then undergoes an iodine-mediated oxidative cyclization. The iodine acts as the sole oxidant, promoting the necessary bond formations to yield the final oxazole product in one pot. rsc.org

Parameter Description Potential Application for Target Compound
Starting Materials α-amino ketone, Acylating agent2-Amino-1-(3-hydroxyphenyl)ethan-1-one, Bromoacetyl bromide
Key Reagent Iodine (sole oxidant)Facilitates C-O cleavage and subsequent C-N/C-O cyclization
Bond Formations C-N and C-OIntramolecular cyclization to form the oxazole ring
Advantage Metal-free, One-pot synthesisAvoids transition metal contamination and simplifies purification

Transition Metal-Catalyzed Oxazole Synthesis

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the construction of complex heterocyclic systems with high efficiency and selectivity. Palladium and nickel catalysts, in particular, have been extensively explored for oxazole synthesis.

Palladium catalysts are renowned for their versatility in facilitating cross-coupling reactions. For the synthesis of this compound, palladium-catalyzed methods could be employed in several ways. One approach is the cross-coupling of a pre-formed 2-bromooxazole (B165757) core with a boronic acid derivative of a protected phenol (B47542), such as in a Suzuki-Miyaura reaction. researchgate.netresearchgate.net This strategy relies on the synthesis of a 2-bromooxazole building block, which is then coupled with (3-methoxyphenyl)boronic acid, followed by deprotection of the methoxy group to yield the final phenol.

Alternatively, palladium catalysts can be used in tandem reactions that combine C-H functionalization and C-N bond formation to construct the heterocyclic core. nih.gov A hypothetical route could involve the palladium-catalyzed reaction of a biaryl amide precursor, designed to facilitate the intramolecular cyclization and formation of the oxazole ring system directly on the substituted phenol backbone. Although historically focused on aryl halides, recent advances have enabled the use of phenol derivatives as coupling partners, which is highly relevant for this synthesis. rsc.org

Catalyst System Reaction Type Potential Substrates for Target Synthesis Key Advantage
Pd(OAc)₂, LigandsSuzuki-Miyaura Coupling2,5-Dibromooxazole and (3-methoxyphenyl)boronic acidHigh functional group tolerance and reliability
Pd(OAc)₂, Cu(OAc)₂Tandem C-H/C-N CouplingN-(2-(3-hydroxyphenyl)-2-oxoethyl)bromoacetamideDirect formation of the substituted oxazole ring

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel catalysts have been successfully used in the synthesis of oxazoles, including methods that rely on C-S or C-O bond activation. rsc.orgnih.gov

A notable nickel-catalyzed approach involves the cross-coupling of 2-methylthio-oxazole with organozinc reagents. nih.govacs.org For the target compound, a 2-methylthio-5-(3-methoxyphenyl)oxazole intermediate could be synthesized and subsequently brominated at the 2-position after cleaving the methylthio group, or a nickel-catalyzed coupling could be explored to introduce the phenol moiety. Furthermore, nickel-catalyzed Suzuki-Miyaura coupling has been reported for producing trisubstituted oxazoles with excellent yields, presenting another viable pathway. researchgate.netijpsonline.com Given the phenolic nature of the target molecule, nickel-catalyzed methods that activate C-O bonds of phenol derivatives are particularly attractive. rsc.org

Catalyst Ligand Reaction Type Potential Application
NiCl₂(PPh₃)₂PPh₃C-S Activation/Cross-CouplingCoupling of a 2-methylthio-oxazole with a phenol-derived organozinc reagent
Ni CatalystVariousSuzuki-Miyaura CouplingCoupling of a 2,5-dihalo-oxazole with a phenol-derived boronic acid

Alternative Oxazole Synthesis Methodologies

Beyond mainstream transition metal-catalyzed reactions, several classical and modern synthetic methods provide powerful alternatives for constructing the oxazole core.

The Robinson-Gabriel synthesis is a classical and highly versatile method for preparing oxazoles through the intramolecular cyclodehydration of 2-acylamino-ketones. wikipedia.orgsynarchive.compharmaguideline.com To synthesize this compound, a key intermediate would be an N-(2-(3-hydroxyphenyl)-2-oxoethyl)bromoacetamide. This precursor, upon treatment with a cyclodehydrating agent such as sulfuric acid, polyphosphoric acid, or trifluoroacetic anhydride, would undergo ring closure to form the desired oxazole. ijpsonline.comwikipedia.org Modifications, such as one-pot Friedel-Crafts/Robinson-Gabriel syntheses, have been developed to streamline the process. idexlab.com

The Bredereck reaction provides another classical route to oxazoles, typically by reacting α-haloketones with amides. ijpsonline.comijpsonline.com For the target compound, this could involve the reaction of 2-bromo-1-(3-hydroxyphenyl)ethan-1-one with bromoacetamide. However, the Bredereck reaction traditionally yields 2,4-disubstituted oxazoles, and modifications would be necessary to achieve the desired 2,5-substitution pattern. ijpsonline.com A modified Bredereck reaction using formamide could potentially be explored. johnwoodgroup.com

Named Reaction Key Precursor Reagents Typical Product
Robinson-Gabriel2-Acylamino-ketoneH₂SO₄, PPA, or TFAA2,5-Disubstituted Oxazole
Bredereckα-Haloketone, AmideHeat2,4-Disubstituted Oxazole

Electrochemical synthesis has emerged as a powerful and sustainable "green" methodology, often avoiding the need for harsh reagents and external chemical oxidants. chemistryviews.org Several electrochemical strategies for oxazole synthesis have been reported.

One such method involves the electrochemical reaction of ketones with acetonitrile, which serves as both the solvent and a reactant. chemistryviews.orgorganic-chemistry.org This process proceeds through a Ritter-type reaction followed by oxidative cyclization. To be applied to the synthesis of this compound, this would likely require a precursor such as a protected 3-hydroxy-acetophenone derivative, though incorporating the bromo-substituent at the 2-position would require a specific strategy, perhaps involving a bromoacetonitrile equivalent.

Another green electrochemical approach describes a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.org This method avoids transition metals and toxic oxidants. A potential route to the target molecule could involve the electrochemical reaction of a protected 3-hydroxybenzoic acid with a bromo-substituted isocyanide derivative, generating the oxazole ring through an acyloxyphosphonium ion intermediate. rsc.org The compatibility of these electrochemical methods with various functional groups, including halogens, makes them promising for complex syntheses. acs.org

Electrochemical Method Starting Materials Key Features
Ritter-type/Oxidative CyclizationKetones, AcetonitrileNo external chemical oxidant, Room temperature
Deoxygenative [3+2] CycloadditionCarboxylic Acids, IsocyanidesTransition-metal-free, Sustainable catalytic system

Stereoselective Introduction of Bromine at the Oxazole C-2 Position

The introduction of a bromine atom at the C-2 position of the oxazole ring is a critical step in the synthesis of this compound. Achieving high regioselectivity is paramount, and various methods have been developed that involve either the bromination of an oxazole precursor or the direct halogenation of a pre-formed oxazole scaffold.

One of the most effective strategies for the regiocontrolled synthesis of bromooxazoles involves direct lithiation followed by a reaction with an electrophilic bromine source. researchgate.netresearchgate.net This method allows for the specific placement of the bromine atom at the desired position on the oxazole ring. The process typically starts with a substituted oxazole, which is treated with a strong base like n-butyllithium (n-BuLi) at low temperatures to generate a lithiated intermediate. This intermediate is then quenched with a bromine source, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), to yield the target bromooxazole. The position of lithiation, and thus bromination, is directed by the most acidic proton on the oxazole ring, which is typically at the C-2 position, making this a highly regioselective method. researchgate.net

Method Reagents Key Features Typical Yield
Direct Lithiation-Bromination1. n-BuLi or other strong base 2. Electrophilic bromine source (e.g., NBS, Br₂)High regioselectivity for C-2 position. Applicable to various substituted oxazoles. Allows for multigram scale synthesis. researchgate.netGood to Excellent
Cyclization of Precursorsα-haloketones and amides (Bredereck reaction)Forms the oxazole ring and introduces substituents in a controlled manner. ijpsonline.comVariable

Direct halogenation of a pre-formed oxazole ring offers an alternative route. This approach often utilizes metal-catalyzed C-H functionalization. For instance, palladium-catalyzed reactions can direct the regioselective halogenation of heterocyclic compounds. researchgate.net In this context, the oxazole nitrogen can act as a directing group, guiding the halogenating agent to the adjacent C-2 position. researchgate.net

Another powerful technique involves the use of TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc, such as TMPMgCl·LiCl or TMPZnCl·LiCl. nih.govfigshare.com These reagents can be used for the successive metalation of the oxazole scaffold at specific positions. The resulting magnesiated or zincated species are stable and react readily with various electrophiles, including halogenating reagents, to provide highly functionalized oxazoles with excellent regiocontrol. nih.govfigshare.com

Halogenating Reagent Catalyst/Promoter Description
N-Bromosuccinimide (NBS)Palladium Acetate (Pd(OAc)₂)A palladium-catalyzed, microwave-assisted method for regioselective C-H halogenation. The nitrogen in the heterocyclic ring acts as a directing group. researchgate.net
Electrophilic Bromine SourceTMPMgCl·LiCl or TMPZnCl·LiClSuccessive metalations using TMP-bases generate stable organometallic intermediates that can be selectively quenched with a bromine source for precise functionalization. nih.gov

Construction of the Phenol Moiety and its Regioselective Attachment to the Oxazole Ring

The synthesis of the 3-hydroxyphenyl moiety and its attachment to the C-5 position of the oxazole ring is another key challenge. This can be achieved either by constructing the phenol ring onto a pre-existing oxazole structure or by coupling a pre-functionalized phenol derivative with an appropriate oxazole synthon.

The creation of substituted phenols can be accomplished through various modern synthetic methods, moving beyond classical approaches like benzene (B151609) sulfonation or the Dakin reaction, which often require harsh conditions and multiple steps. nih.gov

Transition-metal-catalyzed hydroxylation of aryl halides has become a cornerstone for phenol synthesis due to its broad substrate scope and milder reaction conditions. nih.gov Both palladium and copper-based catalytic systems are widely employed.

The Buchwald group pioneered a palladium-catalyzed synthesis of phenols from aryl halides using KOH as the hydroxide (B78521) source. nih.govorganic-chemistry.org This C-O coupling reaction utilizes a palladium catalyst, such as Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand in a biphasic solvent system like 1,4-dioxane/H₂O. nih.govbeilstein-journals.org This method is effective for a wide range of aryl bromides and chlorides. nih.govbeilstein-journals.org

Copper-catalyzed systems offer a more economical alternative. thieme-connect.com Catalysts like Copper(I) iodide (CuI), often used with ligands such as 8-hydroxyquinoline or in combination with PEG-400, can effectively convert aryl iodides and bromides to phenols. organic-chemistry.orgbeilstein-journals.org These reactions tolerate numerous functional groups and can proceed at relatively moderate temperatures. thieme-connect.com

Catalyst System Aryl Halide Hydroxide Source Key Conditions Reference
Pd₂(dba)₃ / Biphenylphosphine LigandAryl Bromides, ChloridesKOH1,4-dioxane/H₂O, 100 °C nih.govbeilstein-journals.org
CuI / 8-hydroxyquinolineAryl IodidesKOHMixed solvent system, 100 °C organic-chemistry.org
CuI / PEG-400Aryl Iodides, BromidesKOHPEG-400 as ligand and solvent, 100-120 °C nih.govbeilstein-journals.org
Ni catalyst / PhSiH₃Aryl HalidesH₂OWater as hydroxyl source organic-chemistry.org
Organophotoredox / Nickel Dual CatalysisAryl HalidesH₂OSynergistic catalysis, intramolecular base on ligand researchgate.net

The synthesis of polysubstituted phenols, where precise control over the substitution pattern is necessary, often requires multistep sequences. One powerful strategy involves cycloaddition cascades. For example, a method developed by the Beaudry group uses a one-step conversion of hydroxypyrones and nitroalkenes to produce phenols with complete regiochemical control, allowing for the synthesis of even penta-substituted phenols. oregonstate.edu This reaction proceeds through a Diels-Alder/elimination/retro-Diels-Alder sequence. oregonstate.edu

Another approach is the [4+2] type cyclo-condensation, which can prepare polysubstituted phenols from acyclic precursors like aryl ketoesters and ynones. researchgate.net Furthermore, the derivatization of existing natural phenols through semi-synthetic strategies allows for the introduction of various functional groups. nih.gov For instance, the direct hydroxylation of phenols can be achieved using reagents like 2-Iodylbenzoic acid (IBX) to generate ortho-diphenols selectively. nih.gov

These multistep approaches provide the flexibility needed to construct complex, highly substituted phenolic structures that can then be incorporated into the final target molecule. oregonstate.edunih.gov

Advanced Coupling Methodologies for Oxazole-Phenol Linkage

The direct linkage of a phenol ring to a heterocyclic system like oxazole requires robust and selective chemical strategies. Palladium-catalyzed cross-coupling reactions have become indispensable tools in this regard, providing efficient routes to such aryl-heteroaryl motifs.

Suzuki-Miyaura Coupling for Aryl-Heteroaryl Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. tcichemicals.comnih.gov It involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govnih.gov Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and its tolerance for a wide array of functional groups, which is particularly advantageous when dealing with a reactive moiety like a phenol. tcichemicals.comnih.gov

For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a pre-functionalized oxazole with a substituted phenol, or vice-versa. Two primary retrosynthetic disconnections are possible:

Route A: Coupling of 2-bromo-5-iodooxazole with (3-hydroxyphenyl)boronic acid.

Route B: Coupling of a 5-boronic ester derivative of 2-bromooxazole with 3-bromophenol (or its protected form).

The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. Electron-donating and sterically hindered phosphine ligands are often employed to facilitate the key steps of the catalytic cycle. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Aryl-Heteroaryl Synthesis

Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ - Na₂CO₃ Toluene/Ethanol/H₂O 80 High tcichemicals.com
Pd₂(dba)₃ SPhos K₃PO₄ 1,4-Dioxane/H₂O 100 Good to Excellent beilstein-journals.org
PdCl₂(dppf) dppf Cs₂CO₃ DMF 90 High researchgate.net

This table presents generalized conditions from literature for similar transformations and serves as a guide for the synthesis of the target compound.

Other Cross-Coupling Strategies for Direct C-C Coupling

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions offer alternative pathways that can be advantageous depending on the availability of starting materials and desired functional group compatibility. nih.gov

Stille Coupling: This reaction utilizes an organotin reagent (e.g., a 5-(tributylstannyl)-2-bromooxazole) coupled with an aryl halide. Stille coupling is known for its tolerance of a wide variety of functional groups, but a significant drawback is the toxicity of the organotin compounds and byproducts. scielo.br

Negishi Coupling: Involving the reaction of an organozinc reagent with an organic halide, the Negishi coupling is notable for the high reactivity of the organozinc nucleophiles, which often allows for reactions to occur under milder conditions than other methods. scielo.br However, these organozinc reagents are sensitive to moisture and air.

Direct C-H Arylation: A more recent and atom-economical approach is the direct C-H arylation, which circumvents the need to pre-functionalize the nucleophilic partner (the C-H bond partner). beilstein-journals.org In the context of this compound synthesis, this could involve the direct coupling of 2-bromooxazole with 3-bromophenol. The C5-position of the oxazole ring would be targeted for arylation. This methodology, often catalyzed by palladium or copper, reduces synthetic steps but can sometimes face challenges with regioselectivity on the C-H partner. nih.govbeilstein-journals.org

Table 2: Comparison of Key Cross-Coupling Strategies

Reaction Organometallic Reagent Key Advantages Key Disadvantages
Suzuki-Miyaura Boronic Acid/Ester Low toxicity, stable reagents, broad functional group tolerance. tcichemicals.comnih.gov Potential for deboronation side reactions.
Stille Organostannane Excellent functional group tolerance. High toxicity of tin compounds. scielo.br
Negishi Organozinc High reactivity, mild conditions. scielo.br Moisture and air sensitivity of reagents.

| Direct C-H Arylation | None (C-H bond) | Atom economy, fewer synthetic steps. beilstein-journals.org | Control of regioselectivity can be challenging. beilstein-journals.org |

Strategies for Achieving 3-Position Selectivity on the Phenol Ring

The primary challenge in synthesizing this compound is ensuring the oxazole moiety is attached specifically at the C-3 (meta) position of the phenol ring. The hydroxyl group is a strong ortho-, para-directing group in electrophilic aromatic substitution, meaning that direct substitution reactions on phenol itself will not yield the desired meta-isomer in significant amounts.

Therefore, the regioselectivity must be established by using a starting phenol that is already functionalized at the 3-position. The cross-coupling reaction then serves to form the bond at this predetermined site, bypassing the directing influence of the hydroxyl group.

Key strategies include:

Use of 3-Substituted Phenol Precursors: The most direct and reliable method is to begin with a commercially available or readily synthesized 3-substituted phenol where the substituent is a coupling handle.

(3-Hydroxyphenyl)boronic acid: This is an ideal substrate for a Suzuki-Miyaura coupling with a 5-halo-2-bromooxazole. The position of the boronic acid group dictates the point of connection.

3-Bromophenol or 3-Iodophenol: These compounds can be used in various cross-coupling reactions (Suzuki, Stille, Negishi) where the oxazole partner carries the organometallic functionality. The phenol's hydroxyl group may require protection (e.g., as a methyl or silyl ether) during the synthesis of the organometallic oxazole or during the coupling itself, depending on the reaction conditions and the reactivity of the chosen organometallic species.

Resorcinol (1,3-dihydroxybenzene): Selective mono-functionalization of resorcinol can provide a route to a 3-hydroxyphenyl intermediate suitable for coupling. mdpi.com

Directed ortho-Metalation (DoM) followed by Isomerization or Rearrangement: While less direct, it is sometimes possible to use directing groups to achieve metalation at a specific site. However, achieving meta-selectivity relative to a hydroxyl group is non-trivial and generally less efficient than using a pre-functionalized starting material.

The regiochemical outcome of the synthesis is thus almost entirely dependent on the regiochemistry of the starting materials chosen for the cross-coupling reaction, rather than being controlled during the C-C bond formation itself.

Reactivity and Comprehensive Reaction Pathways of 3 2 Bromooxazol 5 Yl Phenol

Reactivity of the 2-Bromooxazole (B165757) Moiety

The 2-bromooxazole core of 3-(2-Bromooxazol-5-yl)phenol is a versatile platform for a variety of metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the C-2 position of the oxazole (B20620) ring is the primary site of this reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

Palladium catalysts are highly effective in activating the C-Br bond of the oxazole ring, facilitating a range of coupling reactions that are fundamental in modern organic synthesis. These transformations are crucial for the construction of more complex molecules from the this compound scaffold.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. In the context of this compound, the bromine atom at the C-2 position of the oxazole ring can be readily displaced by a variety of aryl or vinyl groups from boronic acids or their esters. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the phenolic hydroxyl group, which may require protection depending on the specific reaction conditions.

For instance, the Suzuki-Miyaura coupling of 2-bromo-5-aryl-thiophenes with various aryl boronic acids has been shown to proceed with good to excellent yields, demonstrating the feasibility of such reactions on halogenated five-membered heterocycles. nih.gov The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a suitable solvent system like a dioxane/water mixture. nih.gov The electronic nature of the substituents on the boronic acid can influence the reaction yield, with electron-donating groups on the boronic acid often leading to higher yields. nih.gov

A similar approach can be envisioned for this compound, where coupling with various arylboronic acids would yield 3-(2-aryloxazol-5-yl)phenol derivatives. The general conditions for such a transformation are outlined in the table below.

CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100
PdCl₂(dppf)Na₂CO₃DME80

This table presents typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides.

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the C-2 position of the oxazole ring in this compound. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the scope of the amine coupling partner.

Key components for a successful Buchwald-Hartwig amination are summarized in the following table.

Catalyst PrecursorLigandBaseSolvent
Pd₂(dba)₃BINAPNaOt-BuToluene
Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane
PdCl₂(dppf)DavePhosK₃PO₄THF

This table lists common catalyst systems and bases used in Buchwald-Hartwig amination reactions.

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the 2-bromooxazole moiety can participate in a variety of other metal-catalyzed cross-coupling reactions, expanding its synthetic utility.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-bromooxazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. rsc.orgnih.govsoton.ac.uknih.gov This method is invaluable for the synthesis of alkynyl-substituted oxazoles. The reaction of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene (B144264) is a relevant example of a Sonogashira coupling on a bromo-substituted five-membered heterocycle. researchgate.net

Heck Reaction: The Heck reaction couples the 2-bromooxazole with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to the synthesis of vinyl-substituted oxazoles. nih.govbeilstein-journals.org The reaction of 3-bromoindazoles with various olefins demonstrates the applicability of the Heck reaction to bromo-substituted nitrogen-containing heterocycles. nih.govbeilstein-journals.org

Negishi Coupling: This reaction involves the coupling of the 2-bromooxazole with an organozinc reagent, catalyzed by a palladium or nickel catalyst. researchgate.netnih.govdocumentsdelivered.com The Negishi coupling is known for its high functional group tolerance and has been used for the regioselective synthesis of substituted bithiazoles from dibromothiazole. nih.govresearchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with the 2-bromooxazole, catalyzed by palladium. researchgate.net This reaction has been successfully applied to the C-4 and C-5 elaboration of 2-(phenylsulfonyl)-1,3-oxazole derivatives. researchgate.net

Regioselective Functionalization of the Oxazole Ring at Other Positions (C-4, C-5)

While the C-2 position is the primary site of reactivity due to the bromine atom, the C-4 and C-5 positions of the oxazole ring can also be functionalized, often through regioselective metalation followed by reaction with an electrophile.

Deprotonation of 2-(phenylsulfonyl)-1,3-oxazole has been shown to provide a useful C-5 carbanion that can react with various electrophiles. researchgate.net Similarly, lithiation of 4-bromo-5-methyl-2-phenyloxazole has been reported, indicating that direct metalation of the oxazole ring is a viable strategy for functionalization at positions other than C-2. researchgate.net While the electronic properties of the 3-hydroxyphenyl substituent at C-5 will influence the acidity of the C-4 proton, regioselective lithiation at the C-4 position of this compound, followed by quenching with an electrophile, could provide a route to 4-substituted derivatives.

Reactivity of the Phenol (B47542) Moiety

The phenol moiety of this compound exhibits reactivity characteristic of phenols, primarily involving the hydroxyl group and the aromatic ring.

The hydroxyl group is a powerful activating group and directs electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. byjus.commlsu.ac.in Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation are expected to occur at the positions ortho and para to the hydroxyl group. byjus.commlsu.ac.in For this compound, the positions available for electrophilic attack are C-2, C-4, and C-6 of the phenolic ring. The directing effect of the 2-bromooxazol-5-yl substituent would also influence the regioselectivity of these reactions.

Furthermore, the hydroxyl group itself can undergo reactions such as O-alkylation or O-acylation. For instance, O-alkylation can be achieved using alkyl halides in the presence of a base.

The table below summarizes some common electrophilic aromatic substitution reactions of phenols.

ReactionReagentProduct
HalogenationBr₂ in a non-polar solventBromo-substituted phenol
NitrationDilute HNO₃Nitro-substituted phenol
Friedel-Crafts AlkylationAlkyl halide / AlCl₃Alkyl-substituted phenol
Friedel-Crafts AcylationAcyl halide / AlCl₃Acyl-substituted phenol

This table illustrates typical electrophilic aromatic substitution reactions that phenols undergo.

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol moiety is highly susceptible to electrophilic aromatic substitution reactions due to the strong electron-donating nature of the hydroxyl group. quora.combyjus.com This activation makes the aromatic ring significantly more nucleophilic than benzene itself, often allowing reactions to proceed under milder conditions and without the need for strong Lewis acid catalysts. ucalgary.ca

The hydroxyl (-OH) group is a powerful activating substituent in electrophilic aromatic substitution. libretexts.org It exerts its influence primarily through a strong positive resonance effect (+R), where a lone pair of electrons from the oxygen atom is delocalized into the π-system of the benzene ring. vedantu.com This delocalization increases the electron density on the aromatic ring, particularly at the positions ortho (C2, C6) and para (C4) to the hydroxyl group. byjus.comlearncbse.in

This enrichment of electron density stabilizes the cationic intermediate (the arenium ion) formed during the electrophilic attack, thereby lowering the activation energy of the reaction. libretexts.org Consequently, electrophiles are directed to attack these electron-rich ortho and para positions. ucalgary.cachemistrysteps.com The resonance effect of the -OH group is significantly stronger than its electron-withdrawing inductive effect (-I), which arises from the electronegativity of the oxygen atom. libretexts.orgmsu.edu The net result is a strong activation and pronounced ortho, para-directing influence on the benzene ring.

In this compound, the regiochemical outcome of electrophilic substitution is determined by the combined directing effects of the hydroxyl group at C1 and the 2-bromooxazol-5-yl group at C3.

Hydroxyl Group (-OH) at C1: As a strong activating ortho, para-director, it promotes substitution at positions C2, C4, and C6.

The dominant influence in this system is the powerful activating effect of the hydroxyl group. chemistrysteps.com Therefore, substitution will occur at the positions activated by the -OH group. However, the C3 substituent will modulate the relative reactivity of these positions:

C2-Position: While activated by the -OH group, this position is subject to significant steric hindrance from the adjacent and bulky 2-bromooxazol-5-yl substituent. dergipark.org.trcore.ac.uk

C4-Position: This position is activated (para to -OH) and is sterically accessible. Its reactivity is less diminished by the deactivating C3-substituent compared to the ortho positions.

C6-Position: This position is also activated (ortho to -OH) and is the most sterically accessible of the three activated sites.

Therefore, electrophilic aromatic substitution on this compound is expected to yield a mixture of products, with substitution occurring preferentially at the C4 and C6 positions. The para-substituted product (C4) is often favored in phenol chemistry to minimize steric interactions. ucalgary.cadergipark.org.tr

Reaction TypeReagentsPredicted Major Products
Nitration Dilute HNO₃3-(2-Bromooxazol-5-yl)-4-nitrophenol and 3-(2-Bromooxazol-5-yl)-6-nitrophenol. byjus.comnih.gov
Halogenation Br₂ in a non-polar solvent (e.g., CCl₄)4-Bromo-3-(2-bromooxazol-5-yl)phenol and 6-Bromo-3-(2-bromooxazol-5-yl)phenol. byjus.com
Friedel-Crafts Alkylation R-Cl, AlCl₃ (milder conditions)4-Alkyl-3-(2-bromooxazol-5-yl)phenol and 6-Alkyl-3-(2-bromooxazol-5-yl)phenol. libretexts.org

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group

The lone pairs of electrons on the oxygen atom of the hydroxyl group allow it to function as a nucleophile. The nucleophilicity of the phenol is significantly enhanced upon deprotonation by a base (such as sodium hydroxide (B78521) or sodium hydride) to form the corresponding phenoxide ion. chemistrysteps.com The resulting negative charge on the oxygen atom makes the phenoxide a much more potent nucleophile for reactions like etherification and esterification.

Etherification: The most common method for converting phenols to ethers is the Williamson ether synthesis. wikipedia.org This reaction involves the SN2 attack of the phenoxide ion on a primary alkyl halide or other substrate with a good leaving group (e.g., a tosylate). wikipedia.org The use of primary alkyl halides is crucial to maximize the yield of the ether product, as secondary and tertiary halides tend to undergo elimination reactions in the presence of the basic phenoxide. wikipedia.org For sterically hindered systems, more specialized methods may be required to achieve efficient etherification. acs.orgnih.govnih.gov

Esterification: Phenols react very slowly with carboxylic acids, so direct Fischer esterification is generally not a practical method. libretexts.orgchemguide.co.uk Instead, phenolic esters are efficiently prepared by reacting the phenol or its corresponding phenoxide with more reactive carboxylic acid derivatives, such as acyl chlorides (acid chlorides) or acid anhydrides. chemguide.co.ukkhanacademy.org The reaction with an acyl chloride is typically rapid at room temperature, while reactions with acid anhydrides may require gentle heating. libretexts.org

Reaction TypeReagentsGeneral Product
Etherification (Williamson) 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X)1-(2-Bromooxazol-5-yl)-3-(alkoxy)benzene
Esterification Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O)3-(2-Bromooxazol-5-yl)phenyl acetate

Advanced Phenol Functionalization Techniques

Modern synthetic chemistry has developed powerful methods to functionalize C-H bonds that are unreactive under classical conditions, offering regiochemical outcomes that are not dictated by the inherent electronic properties of the substrate. nih.gov

Template-directed C-H functionalization is a sophisticated strategy that enables the selective reaction at a specific C-H bond, including those at the meta or sterically hindered ortho positions. nih.govwikipedia.org This approach involves the temporary installation of a "directing group" onto the phenolic oxygen. researchgate.net This directing group is designed with a specific length and geometry to position a transition-metal catalyst (e.g., palladium, ruthenium) in close proximity to a targeted C-H bond on the aromatic ring. nih.govacs.org

The catalyst then selectively cleaves this specific C-H bond, allowing for the introduction of a new functional group (e.g., an aryl, alkyl, or olefinic group). nih.gov After the reaction, the directing group can be cleaved, revealing the functionalized phenol. This methodology provides a powerful tool to synthesize isomers that are inaccessible through traditional electrophilic aromatic substitution. For this compound, a template-based strategy could potentially be employed to achieve selective functionalization at the sterically congested C2 position or the electronically disfavored C5 position. nih.govthieme.de

Catalytic Ipso-C-O Bond Activation and Arylation

The phenolic hydroxyl group of this compound can be leveraged as a leaving group in cross-coupling reactions through ipso-C-O bond activation. This transformation is a powerful tool for forming carbon-carbon bonds, converting phenols into more complex aryl structures. Typically, this process requires the in situ activation of the C-O bond, often by converting the phenol to a more reactive electrophile such as a tosylate or triflate.

However, recent advancements have focused on the direct catalytic activation of the C-O bond, bypassing the need for pre-functionalization. Nickel- and palladium-based catalytic systems are commonly employed for this purpose. For instance, a nickel-catalyzed approach can facilitate the arylation of phenols, offering a versatile method for creating biaryl compounds. nih.gov The reaction proceeds through an oxidative addition of the C-O bond to a low-valent metal center, followed by reductive elimination to form the new C-C bond.

In the context of this compound, the electron-withdrawing nature of the bromooxazole ring is expected to influence the reactivity of the phenolic C-O bond. This electronic effect could potentially make the bond more susceptible to oxidative addition, thereby facilitating the arylation process.

Table 1: Representative Conditions for Catalytic Ipso-C-O Arylation of Phenolic Compounds

CatalystLigandBaseSolventTemperature (°C)
Ni(cod)2dppfK3PO4Toluene110
Pd(OAc)2SPhosCs2CO3Dioxane100
NiCl2(dme)dcpeNaOtBuToluene80

This table presents generalized conditions for the arylation of phenols and serves as a reference for potential applications with this compound.

Alkoxymethylation and Formylation of Phenols

The phenolic ring in this compound is activated towards electrophilic aromatic substitution, making it amenable to reactions such as alkoxymethylation and formylation.

Alkoxymethylation introduces an alkoxymethyl group (-CH2OR) onto the aromatic ring, typically at the ortho or para position relative to the hydroxyl group. This reaction can be achieved using various reagents, such as formaldehyde (B43269) in the presence of an alcohol or by employing an alkoxymethyl halide under basic conditions. The reaction is a form of electrophilic aromatic substitution where the hydroxyl group directs the incoming electrophile.

Formylation , the introduction of a formyl group (-CHO), can be accomplished through several classic named reactions. The Reimer-Tiemann reaction, for example, uses chloroform (B151607) in a basic solution to generate a dichlorocarbene (B158193) intermediate that attacks the phenoxide ion. youtube.com Another common method is the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically formed from phosphoryl chloride and dimethylformamide) to achieve formylation.

The regioselectivity of these reactions on this compound would be dictated by the directing effects of both the hydroxyl group (ortho, para-directing) and the bromooxazole substituent.

Table 2: Common Reagents for Phenol Functionalization

ReactionReagent(s)Typical Product
AlkoxymethylationParaformaldehyde, Alcohol, Acid/Base Catalystortho/para-Alkoxymethylphenol
Reimer-Tiemann FormylationChloroform, Sodium Hydroxideortho/para-Hydroxybenzaldehyde
Vilsmeier-Haack FormylationPOCl3, DMFpara-Hydroxybenzaldehyde

This table provides an overview of common reagents used for the alkoxymethylation and formylation of phenols.

Intermolecular and Intramolecular Reactions Involving Both Heterocyclic and Aromatic Moieties

The presence of both a bromooxazole and a phenol ring within the same molecule gives rise to complex reactivity patterns, including potential synergistic effects and challenges in achieving selective functionalization.

Synergistic Effects of Bromooxazole and Phenol on Overall Reactivity

This electronic interplay can be exploited in sequential functionalization strategies. For example, the phenolic hydroxyl could direct an initial electrophilic substitution, and the resulting product could then undergo a subsequent cross-coupling reaction at the C-Br bond of the oxazole ring. The modification of the phenolic ring in the first step could electronically tune the reactivity of the bromooxazole for the second step.

Chemo- and Regioselectivity Challenges in Dual Functionalization

A significant challenge in the chemistry of this compound is achieving selective functionalization when multiple reactive sites are present. nih.govchinesechemsoc.orgrsc.org The molecule offers several potential sites for reaction:

The phenolic hydroxyl group (O-alkylation, O-acylation).

The aromatic ring (ortho and para to the hydroxyl group) for electrophilic substitution.

The C-Br bond on the oxazole ring for cross-coupling reactions.

The oxazole ring itself, which can undergo certain transformations.

Controlling chemo- and regioselectivity requires careful selection of reagents and reaction conditions. rsc.org For instance, in a palladium-catalyzed cross-coupling reaction, the choice of ligand and base can be crucial in favoring either C-Br activation on the oxazole or C-O activation of the phenol. Similarly, in electrophilic substitution reactions, steric hindrance from the bromooxazole substituent may influence the ortho/para ratio of the products.

Table 3: Potential Reactive Sites and Corresponding Transformations

Reactive SiteType of ReactionExample
Phenolic -OHO-AlkylationWilliamson Ether Synthesis
Aromatic C-HElectrophilic SubstitutionNitration, Halogenation
Oxazole C-BrCross-CouplingSuzuki, Heck, Buchwald-Hartwig
Phenolic C-OCross-CouplingIpso-Arylation

This table summarizes the primary reactive sites in this compound and the types of chemical transformations they can undergo.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through a series of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals in the 3-(2-Bromooxazol-5-yl)phenol molecule is achieved.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum reveals distinct signals for each chemically non-equivalent proton. The spectrum is characterized by a set of signals in the aromatic region corresponding to the protons on the phenol (B47542) ring and a unique singlet for the proton on the oxazole (B20620) ring. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum , often acquired with proton decoupling, shows separate resonances for each unique carbon atom. docbrown.info The spectrum for this compound displays nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon attached to the bromine atom (C2) and the carbons in the oxazole ring exhibit characteristic chemical shifts that distinguish them from the aromatic carbons of the phenol moiety. researchgate.net The carbon atom bearing the hydroxyl group (C3') is observed at a downfield chemical shift typical for phenolic carbons. docbrown.inforesearchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Note: Data are predicted based on analogous structures and may vary based on solvent and experimental conditions.

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
2--~140.5
4~7.55s~125.0
5--~152.8
1'--~130.2
2'~7.15t~116.5
3'--~157.9
4'~6.85ddd~118.0
5'~7.25t~130.5
6'~7.00dd~113.8
OH~9.60br s-

2D NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons on the phenol ring (H4' with H5', and H5' with H6'). The proton on the oxazole ring (H4) would appear as a singlet with no COSY cross-peaks, confirming its isolated nature.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. columbia.edu The HSQC spectrum is invaluable for definitively assigning carbon signals based on their attached, and already assigned, protons. For instance, it would show a cross-peak connecting the signal of H4 to C4, H2' to C2', H4' to C4', and so on. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). sdsu.edu This is crucial for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the oxazole proton (H4) to the oxazole carbons C2 and C5, confirming the ring structure.

Correlations from the phenolic protons H2' and H6' to the oxazole carbon C5, which unambiguously establishes the connection point between the phenol and oxazole rings.

Correlations from the phenolic protons to various carbons within the phenol ring, further confirming their assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are techniques that identify protons that are close to each other in space, regardless of whether they are connected through bonds. These experiments are critical for confirming stereochemistry and conformation. In the case of this compound, a key NOESY correlation would be observed between the oxazole proton H4 and the protons at the H2' and H6' positions of the phenol ring. This spatial proximity provides definitive proof of the connectivity and relative orientation of the two ring systems.

For complex molecules or when carbon-carbon connectivity needs to be established without ambiguity, advanced experiments can be employed.

ADEQUATE (Adequate Double Quantum Transfer Experiment): This experiment provides direct observation of one-bond and multiple-bond carbon-carbon correlations, allowing for the tracing of the entire carbon skeleton of the molecule.

CLIP-HSQMBC (Clean In-Phase Heteronuclear Single Quantum Multiple Bond Correlation): This is a highly sensitive experiment for measuring long-range proton-carbon coupling constants, providing detailed electronic and structural information.

Advanced Two-Dimensional NMR Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov For this compound (molecular formula C₉H₆BrNO₂), the high-resolution mass spectrum would show a molecular ion peak consistent with its exact mass.

A key feature of the mass spectrum is the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum exhibits two prominent peaks of nearly equal intensity separated by two mass units (M and M+2), which is a characteristic signature for a molecule containing a single bromine atom.

Electron impact (EI) or other ionization methods cause the molecule to fragment in a predictable manner. The analysis of these fragments provides further confirmation of the structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br)Possible Fragment IdentityFragmentation Pathway
240/242[M]⁺Molecular Ion
161[M - Br]⁺Loss of bromine radical
133[M - Br - CO]⁺Loss of bromine followed by loss of carbon monoxide
93[C₆H₅O]⁺Phenoxy cation resulting from cleavage of the C-C bond between the rings

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₉H₆BrNO₂, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS data, where a close match confirms the compound's elemental formula.

Parameter Value
Molecular FormulaC₉H₆BrNO₂
Theoretical Exact Mass (Monoisotopic)238.9636 Da
Experimental Exact MassData not available in provided sources

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Spectroscopic methods like IR and UV-Vis provide valuable information about the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups. Phenols typically exhibit a broad O-H stretching vibration due to hydrogen bonding. docbrown.info Aromatic rings show C=C stretching vibrations between 1440 and 1600 cm⁻¹. docbrown.info Additionally, C-O stretching bands are expected in the 1140 to 1410 cm⁻¹ range. docbrown.info

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Phenolic O-HStretching, broad (H-bonded)~3200 - 3600 libretexts.orgresearchgate.net
Aromatic C-HStretching~3000 - 3100
Aromatic C=CStretching~1440 - 1600 docbrown.info
Oxazole C=NStretching~1630 - 1690
Phenolic C-OStretching~1140 - 1410 docbrown.info
C-BrStretching~500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions occurring within conjugated systems. The phenol chromophore, a derivative of benzene (B151609), typically displays π→π* transitions. nih.gov Phenol itself shows a maximum absorption (λmax) around 275 nm. docbrown.info The presence of the bromo-oxazole substituent extends the conjugation of the phenyl ring, which is expected to cause a bathochromic (red) shift in the absorption maxima.

Parameter Value Transition
λmax 1~275-290 nm (predicted)π→π*
SolventData not available in provided sourcesN/A

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. These experimental values are compared against the theoretical percentages calculated from the molecular formula (C₉H₆BrNO₂) to verify the purity and empirical formula of the synthesized compound.

Element Symbol Theoretical Percentage (%) Experimental Percentage (%)
CarbonC44.84Data not available in provided sources
HydrogenH2.51Data not available in provided sources
BromineBr33.14Data not available in provided sources
NitrogenN5.81Data not available in provided sources
OxygenO13.27Data not available in provided sources

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking, which stabilize the crystal packing. nih.govresearchgate.net For a molecule like this compound, X-ray analysis would confirm the planarity of the oxazole and phenol rings and reveal their relative orientation. While specific crystallographic data for the title compound is not available, analysis of similar bromo-substituted heterocyclic phenols reveals common packing motifs stabilized by C—H⋯O hydrogen bonds and van der Waals interactions. nih.gov

Crystallographic Parameter Description Illustrative Value (from analogous structures)
Crystal SystemThe symmetry of the unit cellMonoclinic nih.govnih.gov
Space GroupThe symmetry of the crystalP2₁/c nih.gov
a, b, c (Å)Unit cell dimensionsa = 21.10, b = 9.01, c = 10.03 nih.gov
β (°)Unit cell angle96.14° nih.gov
ZMolecules per unit cell4 nih.govnih.gov

Computational Chemistry for Structural and Reactivity Predictions

Computational chemistry serves as a powerful tool to predict and rationalize the structural and electronic properties of molecules, often complementing experimental findings.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. imist.mamui.ac.ir Calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can determine the molecule's lowest energy conformation (optimized geometry). researchgate.netnih.gov

Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. imist.maset-science.com The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. set-science.com A large gap suggests high stability. set-science.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. set-science.com

DFT Parameter Description
Optimized GeometryThe lowest-energy three-dimensional structure of the molecule.
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)A map of electrostatic potential on the electron density surface, indicating regions of positive and negative charge.

Applications and Strategic Role in Complex Molecule Synthesis

3-(2-Bromooxazol-5-yl)phenol as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the presence of three key features: the phenolic hydroxyl group, the bromine atom on the oxazole (B20620) ring, and the oxazole ring itself. Each of these can be selectively targeted to build molecular complexity.

The oxazole ring is a common motif in many biologically active natural products and synthetic compounds. The this compound scaffold can be elaborated into more complex heterocyclic systems. For instance, the bromine atom can be replaced through various cross-coupling reactions to introduce new ring systems. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of the 2-bromooxazole (B165757) moiety is well-established. This allows for the rational design of synthetic pathways to novel heterocyclic architectures. For example, intramolecular reactions between a functionalized phenol (B47542) and a substituent introduced at the bromine's position could lead to the formation of fused ring systems. The benzoxazole (B165842) moiety, a related heterocyclic system, is a core component in a number of compounds with demonstrated biological activity, highlighting the potential of oxazole-based scaffolds in drug discovery. nih.gov

The presence of two distinct reactive handles on this compound—the phenolic hydroxyl group and the carbon-bromine bond—allows for orthogonal chemical modifications. This means that one functional group can be reacted while the other remains intact, enabling the sequential introduction of different molecular fragments. This capability is crucial for the synthesis of multifunctional and densely substituted molecules where precise control over the placement of each substituent is required. Phenolic compounds, in general, are recognized as valuable building blocks for creating functional materials due to their inherent chemical properties. rhhz.net

In the rational design of complex molecules, particularly in the context of drug discovery, it is often necessary to synthesize a library of related compounds to explore structure-activity relationships. This compound is an ideal precursor for such endeavors. The bromine atom can be readily converted to a variety of other functional groups or used as a handle for carbon-carbon and carbon-heteroatom bond formation. Similarly, the phenolic hydroxyl group can be easily modified. This dual reactivity allows for the systematic variation of substituents at two different points in the molecule, facilitating the exploration of the chemical space around this scaffold.

Strategies for Derivatization and Molecular Scaffold Diversification

The diversification of the this compound scaffold can be achieved through selective reactions targeting either the bromine substituent on the oxazole ring or the phenolic hydroxyl group.

The bromine atom at the 2-position of the oxazole ring is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromooxazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 2-position of the oxazole.

Sonogashira Coupling: Terminal alkynes can be coupled with the bromooxazole using a palladium catalyst and a copper(I) co-catalyst. This reaction is highly valuable for the synthesis of aryl-alkyne structures, which are important building blocks in their own right.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the bromooxazole with a primary or secondary amine. This is a powerful method for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Representative Cross-Coupling Reactions for 2-Bromooxazole Derivatives

Coupling Reaction Reactant Catalyst System Product Type
Suzuki-Miyaura Arylboronic acid Pd catalyst, Base 2-Aryl-oxazole
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base 2-Alkynyl-oxazole

This table presents generalized reaction types for 2-bromooxazole derivatives based on established cross-coupling methodologies.

The phenolic hydroxyl group offers another avenue for derivatization, allowing for the introduction of a variety of functional groups through etherification and esterification reactions.

Etherification: The phenolic hydroxyl group can be converted into an ether by reaction with an alkyl halide or other electrophiles in the presence of a base. The Williamson ether synthesis is a classic example of this transformation. This modification can alter the solubility and electronic properties of the molecule.

Esterification: Esters can be formed by reacting the phenol with a carboxylic acid, acid chloride, or acid anhydride. The Fischer esterification, using a carboxylic acid and an acid catalyst, is a common method. Esterification can be used to introduce a wide array of acyl groups, which can serve as protecting groups or modulate the biological activity of the parent molecule.

Common Functionalization Reactions of Phenols

Reaction Type Reagent Conditions Functional Group Introduced
Etherification Alkyl halide Base Alkoxy
Esterification Carboxylic acid Acid catalyst Acyloxy

This table provides an overview of common reactions for the functionalization of phenolic hydroxyl groups.

Introduction of Further Substitutions onto the Phenol Aromatic Ring

The phenol ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This directing group facilitates the introduction of additional substituents primarily at the positions ortho and para to the hydroxyl group. researchgate.netyoutube.com The specific reaction conditions can be tailored to control the degree and regioselectivity of substitution.

Key electrophilic substitution reactions applicable to the phenol ring include:

Halogenation: Treatment with halogens (e.g., bromine or chlorine) in a suitable solvent can introduce one or more halogen atoms onto the ring. The strong activating effect of the hydroxyl group often leads to polysubstitution. researchgate.net Milder conditions, such as using N-halosuccinimides, can favor monosubstitution.

Nitration: Reaction with dilute nitric acid can introduce a nitro group. The regioselectivity is highly dependent on reaction temperature and the concentration of the acid. researchgate.net

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group onto the aromatic ring. The position of sulfonation can be temperature-dependent.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, allow for the introduction of alkyl and acyl groups, respectively. The presence of the hydroxyl group can complicate these reactions, often requiring protection of the hydroxyl group prior to the reaction.

The interplay between the activating hydroxyl group and the deactivating (by induction) but meta-directing oxazole substituent will influence the precise regiochemical outcome of these substitutions. The hydroxyl group's directing effect is generally dominant.

ReactionReagents and ConditionsPotential Product Structures
BrominationBr2 in CCl42-Bromo-4-(2-bromooxazol-5-yl)-6-halophenol, 4-Bromo-2-(2-bromooxazol-5-yl)phenol
NitrationDilute HNO3, low temperature2-(2-Bromooxazol-5-yl)-4-nitrophenol, 2-(2-Bromooxazol-5-yl)-6-nitrophenol
SulfonationFuming H2SO44-(2-Bromooxazol-5-yl)phenol-2-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl3 (with -OH protection)4-Acyl-2-(2-bromooxazol-5-yl)phenol

Stereochemical Control and Considerations in Synthetic Transformations

While this compound itself is an achiral molecule, synthetic transformations involving this compound can lead to the formation of chiral centers, necessitating stereochemical control. The principles of stereoselective synthesis are crucial when this building block is incorporated into more complex, three-dimensional structures, particularly those with pharmaceutical applications.

Stereochemical considerations primarily arise in the following contexts:

Asymmetric Catalysis in Cross-Coupling Reactions: The bromine atom on the oxazole ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The use of chiral ligands on the metal catalyst can induce asymmetry in the product if the coupling partner contains a prochiral center or if the reaction creates a new stereocenter.

Derivatization of the Phenolic Hydroxyl Group: Reactions at the hydroxyl group, such as etherification with a chiral electrophile, will produce diastereomers if the starting material already contains a chiral center.

Substitutions on the Phenol Ring leading to Chiral Centers: Introduction of a substituent that creates a stereocenter, for example, through a Friedel-Crafts reaction with a chiral acylating agent, would require control over the stereochemical outcome.

The strategic placement of chiral auxiliaries or the use of chiral catalysts are common strategies to control the stereochemistry of reactions involving aromatic precursors. richmond.edu For instance, in a Suzuki coupling to form a biaryl axis, atropisomerism might be a consideration if bulky groups are introduced at the ortho positions of the newly formed bond, leading to restricted rotation and the potential for chiral isomers. richmond.edu A full NMR analysis, including techniques like NOESY, can be instrumental in confirming the stereochemistry of the resulting products. richmond.edu

Future Research Directions in the Synthetic Utility of this compound

The synthetic potential of this compound is significant, with several promising avenues for future research. Its bifunctional nature, possessing both a nucleophilic phenol and an electrophilic bromo-oxazole, makes it a valuable scaffold for the generation of diverse molecular architectures.

Future research is likely to focus on the following areas:

Development of Novel Bioactive Molecules: The phenol and oxazole moieties are present in numerous biologically active compounds. nih.govgsconlinepress.com Future work could involve using this compound as a starting material for the synthesis of novel kinase inhibitors, receptor agonists or antagonists, and antimicrobial agents. The bromine atom serves as a convenient handle for late-stage functionalization, allowing for the rapid generation of a library of derivatives for biological screening.

Synthesis of Complex Natural Products: Phenolic and heterocyclic structures are common motifs in natural products. mdpi.com This compound could serve as a key intermediate in the total synthesis of more complex natural products that contain a substituted phenol linked to another heterocyclic system.

Applications in Materials Science: Phenolic resins are a well-established class of polymers. researchgate.net The incorporation of the bromo-oxazole unit into a polymer backbone could lead to materials with novel properties, such as enhanced thermal stability, flame retardancy, or specific optical and electronic characteristics. The bromine atom could also be used for post-polymerization modification.

Design of Novel Ligands for Catalysis: The nitrogen and oxygen atoms of the oxazole ring, along with the phenolic oxygen, have the potential to coordinate with metal ions. Derivatization of this scaffold could lead to the development of new ligands for asymmetric catalysis or for the formation of metal-organic frameworks (MOFs).

Further exploration of the reactivity of both the phenol and the bromo-oxazole components under various reaction conditions will undoubtedly unlock new synthetic possibilities and expand the utility of this versatile building block.

Q & A

Basic: What are the standard synthetic protocols for preparing 3-(2-Bromooxazol-5-yl)phenol?

Methodological Answer:
The synthesis typically involves coupling brominated oxazole precursors with phenol derivatives under controlled conditions. For example, a general procedure (adapted from oxadiazole syntheses) includes:

  • Step 1: Bromination of oxazole intermediates using reagents like NBS (N-bromosuccinimide) in acetonitrile at 0–5°C.
  • Step 2: Suzuki-Miyaura coupling between bromo-oxazole and boronic acid-functionalized phenol derivatives, catalyzed by Pd(PPh₃)₄ in a mixed solvent system (e.g., THF/H₂O) .
  • Purification: Column chromatography (e.g., PE/EA 4:1 v/v) yields the product with ~70% efficiency. HRMS and NMR are critical for verifying structural fidelity .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during bromo-oxazole synthesis?

Methodological Answer:
Key optimization strategies include:

  • Temperature Control: Maintaining sub-10°C during bromination suppresses side reactions like over-halogenation.
  • Catalyst Screening: Testing Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to enhance coupling efficiency and reduce homocoupling byproducts.
  • Solvent Systems: Adjusting polarity (e.g., DMF vs. THF) to stabilize intermediates. Evidence from analogous triazine syntheses suggests that anhydrous THF improves regioselectivity .
  • In-Situ Monitoring: Using TLC or LC-MS to track reaction progress and terminate at optimal conversion .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm; oxazole C-Br at δ 95–100 ppm).
  • HRMS: Confirms molecular ion peaks (e.g., [M+H]⁺ with <1 ppm error between calculated/observed values) .
  • X-Ray Crystallography: Single-crystal analysis resolves bond angles and Br positioning. SHELXL refinement tools are widely used for structural validation .

Advanced: How do hydrogen-bonding networks influence the crystal packing of this compound?

Methodological Answer:
Graph set analysis (Etter’s formalism) reveals intermolecular interactions:

  • O–H···N Bonds: The phenolic -OH group forms hydrogen bonds with the oxazole nitrogen (d ≈ 2.8 Å), creating infinite chains (C(6) motif).
  • Br···π Interactions: Bromine participates in weak halogen bonding with adjacent aromatic rings (3.3–3.5 Å), stabilizing layered packing.
  • Impact on Properties: These interactions enhance thermal stability (TGA data) and solubility anisotropy, critical for crystallography .

Advanced: How can computational modeling predict reactivity trends in bromo-oxazole derivatives?

Methodological Answer:

  • DFT Calculations: Optimize geometries (B3LYP/6-31G*) to map electrostatic potentials, identifying nucleophilic/electrophilic sites. For example, the C5 position of oxazole is more reactive toward electrophiles.
  • MD Simulations: Predict solvation effects and aggregation behavior in polar solvents.
  • Docking Studies: Model interactions with biological targets (e.g., enzyme active sites) to guide functionalization strategies .

Basic: What are common pitfalls in interpreting NMR data for brominated heterocycles?

Methodological Answer:

  • Quadrupolar Broadening: Bromine’s spin (I=3/2) causes signal broadening in ¹H NMR, requiring high-resolution instruments or deuterated solvents.
  • Coupling Artifacts: Vicinal coupling (³J) between oxazole protons and Br can split signals unexpectedly. Use DEPT-135 or 2D COSY to resolve .
  • Solvent Effects: CDCl₃ may shift phenolic -OH signals; DMSO-d₆ suppresses exchange broadening but complicates integration .

Advanced: How to resolve contradictions between calculated and observed HRMS data?

Methodological Answer:

  • Isotopic Pattern Analysis: Verify Br’s isotopic signature (1:1 for ⁷⁹Br/⁸¹Br). Mismatches suggest contamination (e.g., Cl adducts).
  • Collision-Induced Dissociation (CID): MS/MS fragments identify unexpected substituents (e.g., methoxy vs. hydroxy groups).
  • Purity Checks: Re-run chromatography (HPLC with UV/Vis detection) to isolate impurities. Cross-validate with elemental analysis .

Basic: What safety protocols are recommended for handling brominated phenols?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles. Use fume hoods due to volatility.
  • Waste Disposal: Neutralize with 10% NaOH before disposal in halogenated waste containers.
  • Emergency Measures: For skin contact, rinse with 5% acetic acid to neutralize bromine residues .

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